molecular formula C9H9FN2O4 B3371386 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid CAS No. 682803-55-0

3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid

Cat. No. B3371386
CAS RN: 682803-55-0
M. Wt: 228.18
InChI Key: DJYNPNRFYMLTHF-UHFFFAOYSA-N
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Description

3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid is a chemical compound with the molecular formula C9H9FN2O4 . It is used in chemical research .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2), a carboxyl group (-COOH), and a 2-fluoro-5-nitrophenyl group attached to the same carbon atom .


Physical And Chemical Properties Analysis

This compound is a white to pale brown powder . It is slightly soluble in water . The compound is stable under normal conditions .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid is not specified in the available resources. As a research chemical, its effects would depend on the context of the experiment it’s used in .

Safety and Hazards

When handling 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid, it’s recommended to wear personal protective equipment and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

As a research chemical, the future directions of 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid would depend on the outcomes of the experiments it’s used in. It’s worth noting that similar compounds are used in a variety of research contexts .

properties

IUPAC Name

3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c10-7-2-1-5(12(15)16)3-6(7)8(11)4-9(13)14/h1-3,8H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYNPNRFYMLTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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